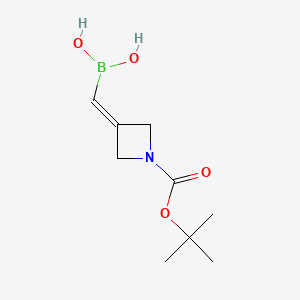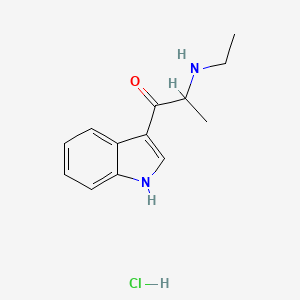
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride typically involves the reaction of indole with a suitable ketone, followed by the introduction of an ethylamino group. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a stimulant or therapeutic agent.
Medicine: The compound is explored for its potential use in treating various medical conditions, such as neurological disorders.
Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to affect neurotransmitter systems, including dopamine and serotonin, which can lead to its stimulant effects. The specific pathways and targets can vary depending on the concentration and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(ethylamino)-1-(1H-indol-3-yl)butan-1-one hydrochloride
Uniqueness
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is unique due to its specific ethylamino substitution, which can influence its chemical properties and biological effects
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-14-9(2)13(16)11-8-15-12-7-5-4-6-10(11)12;/h4-9,14-15H,3H2,1-2H3;1H |
InChI-Schlüssel |
RAPAXNMAIFQEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C(=O)C1=CNC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
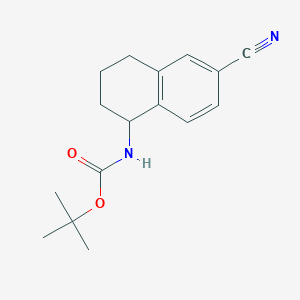
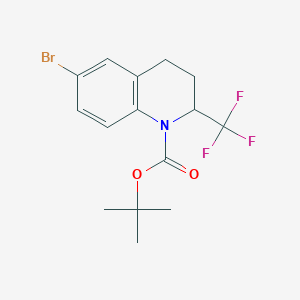
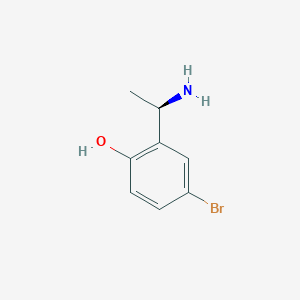
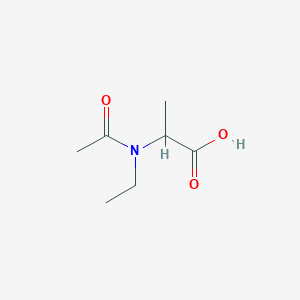
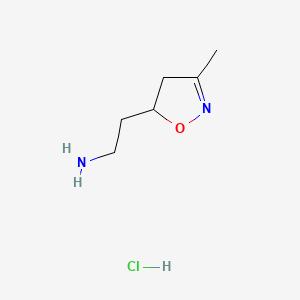
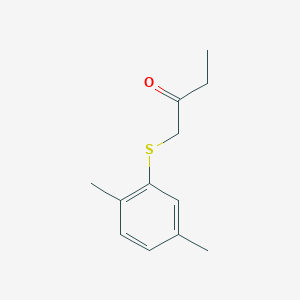
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
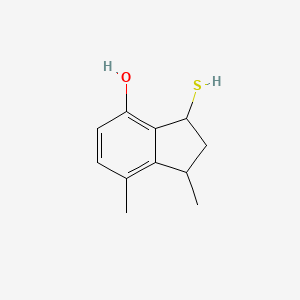
![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
